![molecular formula C10H17NO4 B1431274 cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester CAS No. 1426414-00-7](/img/structure/B1431274.png)

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester

Overview

Description

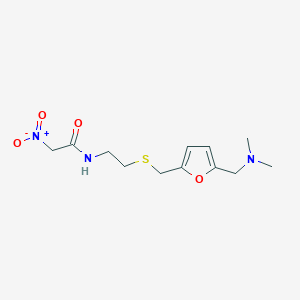

This compound, also known as methyl (1S,2R)-2-(((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, is a chemical with the CAS Number: 170299-60-2 . It has a molecular weight of 215.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 . This indicates that the compound contains a cyclopropane ring, an amino group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid that is esterified with a methyl group.Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected, also known as cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester, is the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase) in plants . ACC synthase is crucial in the biosynthesis of the plant hormone ethylene .

Mode of Action

Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected interacts with its target, ACC synthase, by mimicking the natural substrate of the enzyme . The compound’s tert-butyl carbamate (Boc) group provides stability towards most nucleophiles and bases . This allows the compound to interact with its target without premature degradation .

Biochemical Pathways

The interaction of Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected with ACC synthase affects the ethylene biosynthesis pathway . Ethylene is a plant hormone involved in various physiological processes, including fruit ripening, flower wilting, and leaf fall .

Pharmacokinetics

The boc group in the compound is known to be stable and resistant to most nucleophiles and bases , which could potentially enhance its bioavailability by protecting it from premature degradation.

Result of Action

The molecular and cellular effects of Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected’s action are primarily related to its impact on ethylene biosynthesis . By interacting with ACC synthase, the compound can potentially influence the levels of ethylene in plants, thereby affecting various physiological processes regulated by this hormone .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of Methyl 2-aminocyclopropane-1-carboxylate, N-BOC protected. For instance, the Boc group in the compound is stable under a wide range of pH conditions and temperatures , which allows the compound to maintain its efficacy in various environmental conditions.

properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)

![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)

![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)

![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)

![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)